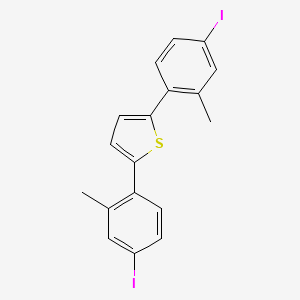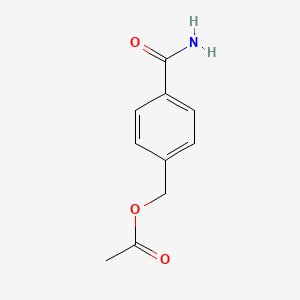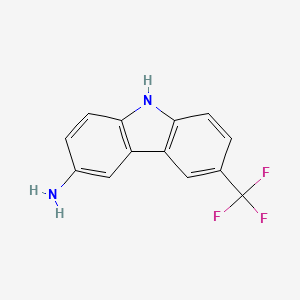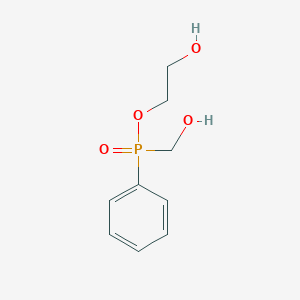![molecular formula C22H26O B12606000 1-[(2-Ethylhexyl)oxy]-4-(phenylethynyl)benzene CAS No. 918643-64-8](/img/structure/B12606000.png)
1-[(2-Ethylhexyl)oxy]-4-(phenylethynyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Ethylhexyl)oxy]-4-(phenylethynyl)benzene is an organic compound with the molecular formula C22H28O It is a derivative of benzene, featuring an ethylhexyl group and a phenylethynyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Ethylhexyl)oxy]-4-(phenylethynyl)benzene typically involves the reaction of 4-bromo-1-[(2-ethylhexyl)oxy]benzene with phenylacetylene under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Ethylhexyl)oxy]-4-(phenylethynyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the phenylethynyl group to a phenylethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of phenylethyl derivatives.
Substitution: Formation of halogenated benzene derivatives.
Scientific Research Applications
1-[(2-Ethylhexyl)oxy]-4-(phenylethynyl)benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of conjugated polymers for organic electronics.
Biology: Potential use in the development of bioactive molecules and drug delivery systems.
Medicine: Investigated for its role in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials such as light-emitting diodes (LEDs) and solar cells.
Mechanism of Action
The mechanism of action of 1-[(2-Ethylhexyl)oxy]-4-(phenylethynyl)benzene involves its interaction with specific molecular targets and pathways. The phenylethynyl group can participate in π-π stacking interactions, while the ethylhexyl group provides hydrophobic interactions. These interactions can influence the compound’s binding affinity and selectivity towards biological targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1-[(2-Ethylhexyl)oxy]-4-methoxybenzene: Similar structure but with a methoxy group instead of a phenylethynyl group.
1,4-bis[(2-ethylhexyl)oxy]benzene: Contains two ethylhexyl groups attached to the benzene ring.
1-[(2-ethylhexyl)oxy]-2,3,4,5,6-pentakis(2-{4-[(2-ethylhexyl)oxy]phenyl}ethynyl)benzene: A more complex structure with multiple ethylhexyl and phenylethynyl groups.
Uniqueness
1-[(2-Ethylhexyl)oxy]-4-(phenylethynyl)benzene is unique due to the presence of both an ethylhexyl group and a phenylethynyl group on the benzene ring. This combination imparts distinct physicochemical properties, making it suitable for specific applications in organic electronics and materials science.
Properties
CAS No. |
918643-64-8 |
|---|---|
Molecular Formula |
C22H26O |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
1-(2-ethylhexoxy)-4-(2-phenylethynyl)benzene |
InChI |
InChI=1S/C22H26O/c1-3-5-9-19(4-2)18-23-22-16-14-21(15-17-22)13-12-20-10-7-6-8-11-20/h6-8,10-11,14-17,19H,3-5,9,18H2,1-2H3 |
InChI Key |
QZRKZIWRAOPXDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC1=CC=C(C=C1)C#CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)benzonitrile](/img/structure/B12605929.png)
![tert-Butyl(dimethyl){phenyl[(trimethylsilyl)oxy]methyl}silane](/img/structure/B12605937.png)
![(2S,3R,5S,6S)-5-(azidomethyl)-3-(hydroxymethyl)-11-methyl-4,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12605958.png)
![9-[2-(Methanesulfonyl)ethenyl]anthracene](/img/structure/B12605962.png)


![Ethanone, 1-[2-methoxy-5-(phenylseleno)phenyl]-](/img/structure/B12605983.png)

![1-(Bicyclo[2.2.1]heptan-2-yl)-3-methylbut-2-en-1-one](/img/structure/B12605992.png)


![Benzamide, 2-iodo-N-phenyl-N-[(trimethylsilyl)ethynyl]-](/img/structure/B12606019.png)
